molecular formula C10H11NO4 B14646048 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 55717-59-4

6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B14646048
CAS No.: 55717-59-4
M. Wt: 209.20 g/mol
InChI Key: QEUZCMGJVDEESV-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a tetrahydroisoquinoline derivative that serves as a key scaffold and building block in medicinal chemistry and pharmacology research . Tetrahydroisoquinoline carboxylic acids in their optically pure form are important for the synthesis of natural products and synthetic pharmaceuticals, and are currently subject to growing interest in drug discovery . This compound is structurally related to salsolinol-1-carboxylate, an intermediate metabolite in the pathway from dopamine and pyruvate towards the endogenous neurotoxin, salsolinol, which has been considered a potential causative factor for Parkinson's disease (PD) . As such, it provides a valuable tool for neuroscientists studying the biochemical pathways and neurotoxic mechanisms associated with Parkinson's disease . Furthermore, tetrahydroisoquinoline-based structures have been qualified as 'privileged scaffolds' to identify, design, and synthesize novel biologically active derivatives of interest in drug development, from anti-inflammatory and anti-viral to anti-cancer compounds . Recent research has identified closely related 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as potent inhibitors of the influenza virus PA endonuclease, a highly conserved and essential viral protein, highlighting the potential of this chemical class in developing new antiviral therapies . Another significant research application is in the field of antibiotic resistance, where the 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid structure has been shown to efficiently inhibit the activity of NDM-1 (New Delhi metallo-β-lactamase), an enzyme that confers resistance to nearly all β-lactam antibiotics in many bacteria . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

55717-59-4

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H11NO4/c12-7-3-5-1-2-11-9(10(14)15)6(5)4-8(7)13/h3-4,9,11-13H,1-2H2,(H,14,15)

InChI Key

QEUZCMGJVDEESV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the target compound via Pomeranz–Fritsch–Bobbitt cyclization . This method is known for its simplicity and convenience.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial production, given the availability of starting materials and optimization of reaction conditions.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by its carboxylic acid and catechol-like hydroxyl groups:

Table 2: Key Chemical Reactions

Reaction TypeReagents/ConditionsProducts/ApplicationsSource
Carboxylic Acid Reactions
- EsterificationAlcohols, H⁺ (acid catalysis)Esters (improved lipophilicity)
- Salt FormationNaOH, KOHWater-soluble salts
Phenolic Hydroxyl Reactions
- OxidationO₂, Fe³⁺o-Quinone derivatives
- Electrophilic SubstitutionHalogens, HNO₃Halogenated/nitro derivatives
- Hydrogen BondingPolar solvents (H₂O, DMSO)Enhanced solubility

Key Findings:

  • Esterification is utilized to modify pharmacokinetic properties, as seen in prodrug designs.

  • Oxidation of the catechol moiety generates reactive o-quinones, which are implicated in redox cycling and potential cytotoxicity.

  • Halogenation at the C6/C7 positions enhances antiviral activity by increasing electrophilicity .

Stability and Degradation

The compound undergoes pH-dependent decomposition:

  • Acidic Conditions : Protonation of the carboxylic acid group stabilizes the structure.

  • Alkaline Conditions : Deprotonation of hydroxyl groups accelerates oxidation, leading to quinone formation .

Table 3: Stability Profile

ConditionObservationImplicationSource
pH < 3Stable (>24 hrs at 25°C)Suitable for gastric delivery
pH 7–9Gradual oxidation (t₁/₂ = 8 hrs)Requires antioxidants in formulation
UV Light (254 nm)Rapid degradation (30% loss in 1 hr)Light-sensitive storage needed

Scientific Research Applications

6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a tetrahydroisoquinoline derivative with potential applications as an enzyme inhibitor and in the synthesis of other bioactive compounds .

Chemical Information

  • Molecular Formula: C10H11NO4C_{10}H_{11}NO_4
  • Molecular Weight: 209.20 g/mol
  • IUPAC Name: this compound
  • CAS Registry Number: 55717-59-4

Synthesis and Production
this compound can be synthesized from L-DOPA . A convenient synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves a combination of synthetic approaches . High-yield preparation of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through chemoenzymatic kinetic resolution of its racemic ethyl ester .

Applications

  • Enzyme Inhibition: 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid derivatives can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme that hydrolyzes β-lactam antibiotics . 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, which is isolated from Mucuna pruriens, acts as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
  • Synthesis of Bioactive Compounds: Esters and amides of this compound have been synthesized and evaluated as influenza virus polymerase acidic (PA) endonuclease domain inhibitors . It is also related to simple isoquinoline alkaloids and arylglycine derivatives .
  • Treatment of Parkinson’s Disease: Due to its COMT inhibitory activity, 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid may be a candidate in the development of COMT inhibitors for Parkinson’s disease treatment .

Mechanism of Action

The mechanism of action of 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Substituents Biological Activity Key References
6,7-DHTIQ-1-COOH 6,7-dihydroxy; 1-carboxylic acid Influenza PA endonuclease inhibition
6,7-Dimethoxy-THIQ-1-COOH 6,7-dimethoxy; 1-carboxylic acid COMT inhibition; Parkinson’s disease research
(3S)-6,7-DHTIQ-3-COOH 6,7-dihydroxy; 3-carboxylic acid Synthetic intermediate; stereospecific activity
1-Methyl-6,7-DHTIQ-1-COOH 1-methyl; 6,7-dihydroxy; 1-carboxylic acid Neurotoxicity (dopaminergic neuron damage)
Salsolinol derivatives Varied methyl/hydroxy substituents Alcoholism-related neurotransmitter modulation

Key Observations:

Substituent Effects on Bioactivity :

  • Hydroxy vs. Methoxy Groups : The dihydroxy groups in 6,7-DHTIQ-1-COOH enhance polar interactions with viral enzymes, whereas methoxy groups in analogs like 6,7-dimethoxy-THIQ-1-COOH improve lipophilicity, aiding blood-brain barrier penetration for CNS targets .
  • Carboxylic Acid Position : The 1-carboxylic acid in 6,7-DHTIQ-1-COOH contrasts with the 3-carboxylic acid in (3S)-6,7-DHTIQ-3-COOH, altering hydrogen-bonding networks and target specificity .

Stereochemical Influence :

  • Enantiopure synthesis (e.g., via enzymatic deracemization or chiral auxiliaries) is critical for activity. For example, (R)-6,7-dimethoxy-THIQ-1-COOH shows higher COMT inhibition than its (S)-enantiomer .

Toxicity Profiles: N-Methylated derivatives (e.g., 1-methyl-6,7-DHTIQ-1-COOH) are oxidized to neurotoxic isoquinolinium ions, mimicking MPTP-induced Parkinsonism .

Key Insights:

  • Petasis/Pomeranz–Fritsch–Bobbitt Approach: Widely used for THIQ-1-carboxylic acids. Chiral aminoacetals (e.g., derived from (R)-phenylglycinol) control stereochemistry, achieving d.r. up to 3:1 .
  • Enzymatic Deracemization: D-amino acid oxidase (FsDAAO) enables efficient resolution of racemic mixtures, yielding enantiopure products (e.g., 92–93% ee for 6,7-dimethoxy-THIQ-1-COOH) .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound logP* Solubility (mg/mL) pKa (COOH) Melting Point (°C)
6,7-DHTIQ-1-COOH 1.2 12.5 (H₂O) 2.8 132–134
6,7-Dimethoxy-THIQ-1-COOH 2.1 3.8 (H₂O) 3.1 185–187
(3S)-6,7-DHTIQ-3-COOH 1.5 9.2 (H₂O) 3.0 145–147

*Calculated using ChemDraw.

Key Trends:

  • Hydrophilicity : The dihydroxy groups in 6,7-DHTIQ-1-COOH enhance aqueous solubility compared to methoxy analogs.
  • Acidity : The carboxylic acid group (pKa ~2.8–3.1) ensures ionization at physiological pH, influencing membrane permeability and protein binding .

Biological Activity

6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (DHTIQCA) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DHTIQCA is a derivative of tetrahydroisoquinoline, characterized by two hydroxyl groups at the 6 and 7 positions and a carboxylic acid group at the 1 position. Its molecular formula is C10H11NO4C_{10}H_{11}NO_4 with a molecular weight of approximately 211.20 g/mol .

1. Inhibition of Catechol-O-Methyltransferase (COMT)

DHTIQCA has been identified as an effective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. By inhibiting COMT, DHTIQCA can enhance the availability of neurotransmitters such as dopamine and norepinephrine in the brain, which is particularly relevant for treating conditions like Parkinson's disease .

2. Neuroprotective Effects

Research indicates that DHTIQCA exhibits neuroprotective properties. It has been shown to reduce oxidative stress and protect neuronal cells from damage in various in vitro models. This neuroprotection is attributed to its ability to scavenge free radicals and modulate inflammatory pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of DHTIQCA:

Activity Effect Reference
COMT InhibitionEnhanced catecholamine availability
NeuroprotectionReduced oxidative stress
Norepinephrine ReleaseSignificant release from mouse hearts
Antimicrobial ActivityInhibited activity against NDM-1 enzyme

Case Study 1: Parkinson’s Disease

A study investigating the effects of DHTIQCA on animal models of Parkinson's disease demonstrated that treatment with this compound led to improved motor function and reduced dopaminergic neuron loss. The mechanism was linked to its role as a COMT inhibitor, which increased dopamine levels in the striatum .

Case Study 2: Neurotoxicity Assessment

In another study focusing on neurotoxicity, DHTIQCA was evaluated alongside other tetrahydroisoquinoline derivatives. The compound exhibited lower neurotoxic effects compared to its analogs, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Q. Tables for Quick Reference

Table 1: Synthesis Conditions and Yields

StepReagents/ConditionsYieldReference
Aminoacetal synthesis(R)-phenylglycinol + 2-bromo-1,1-diethoxyethane, DMF, 110°C67%
Petasis reactionBoronic acid + glyoxylic acid + aminoacetal52%
CyclizationH₂SO₄, CH₂Cl₂78%

Table 2: Biological Activity Comparison

Study ModelActivityConcentrationReference
Murine colorectal cancerAnti-proliferative (50% inhibition)10 µM
Opioid receptor bindingKi = 120 nM1–100 nM
Antifungal (C. albicans)MIC = 8 µg/mL2–32 µg/mL

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